Computed Lipophilicity (LogP) Differentiates the 2,3-Dimethyl Isomer from the 2,4- and 2,6-Dimethyl Isomers
The computed partition coefficient (LogP) for 3-(2,3-dimethylphenoxy)propan-1-amine is 2.105 . This places it intermediate between the more polar 3-(2,4-dimethylphenoxy)propan-1-amine (LogP = 2.031) and the more lipophilic 3-(2,6-dimethylphenoxy)propan-1-amine (LogP reported as 2.682–2.93 for the N-methyl derivative and 2.51 for the primary amine) . The 0.074 LogP unit increase over the 2,4-isomer corresponds to an approximately 19% higher theoretical partition ratio (ΔLogP × ln10 ≈ 0.17, representing a factor of ~1.19 in the partition coefficient). Differences in LogP directly influence membrane permeability, non-specific protein binding, and aqueous solubility profiles across an isomeric series, making the 2,3-isomer a distinct tool for tuning lipophilicity in medicinal chemistry campaigns.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.105 (3-(2,3-dimethylphenoxy)propan-1-amine) |
| Comparator Or Baseline | LogP = 2.031 (3-(2,4-dimethylphenoxy)propan-1-amine); LogP ≈ 2.51–2.93 (3-(2,6-dimethylphenoxy)propan-1-amine and N-methyl congener) |
| Quantified Difference | ΔLogP (2,3- vs 2,4-) = +0.074; ΔLogP (2,3- vs 2,6-) ≈ -0.4 to -0.8 |
| Conditions | Computed values from vendor technical datasheets; computational method consistent within each source but may vary across sources. |
Why This Matters
Lipophilicity is a key determinant of ADME properties; the 2,3-isomer offers a LogP value that is distinct from its closest isomers, enabling fine-tuning of partition behavior in structure-activity relationship (SAR) studies.
